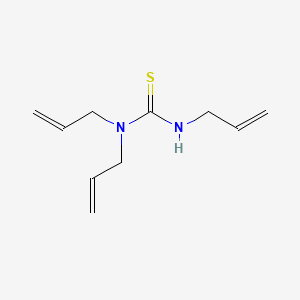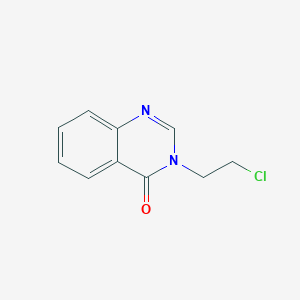
3-(2-Chloroethyl)quinazolin-4(3H)-one
Overview
Description
3-(2-Chloroethyl)quinazolin-4(3H)-one, commonly known as Chloroethylquinazolinone (CEQ), is a synthetic compound with a range of applications in scientific research. CEQ is a white crystalline powder with a molecular weight of 240.6 g/mol and a melting point of 122-124°C. It is a member of the quinazolinone family of compounds, which are used in a variety of biological and pharmacological applications. CEQ has been extensively studied in the lab, and its potential applications are still being explored.
Scientific Research Applications
Medicinal Chemistry Insights
Quinazoline derivatives, including 3-(2-Chloroethyl)quinazolin-4(3H)-one, play a significant role in medicinal chemistry, attributed to their presence in over 200 naturally occurring alkaloids and their broad spectrum of biological activities. These compounds have demonstrated antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The chemical stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, creating new potential medicinal agents. This has led to the development of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones with promising antibacterial activity, highlighting the ongoing exploration for new quinazoline derivatives with sufficient bioavailability to address antibiotic resistance challenges (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been recognized for their anticancer properties, with several patents and articles published on the discovery and development of quinazoline compounds for cancer treatment. These compounds are known for inhibiting EGFR and have expanded to target a large panel of therapeutic protein targets. The development of novel quinazoline compounds as anticancer drugs remains a promising field, with derivatives showing EGFR inhibition, including both wild-type and mutated forms. This highlights the significant interest in quinazoline synthesis for better and easier development of new derivatives for oncology applications (Ravez et al., 2015).
Optoelectronic Applications
Beyond their biological activities, quinazolines also have applications in the field of optoelectronics. Research on quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors has been expanding. Quinazolines incorporated into π-extended conjugated systems are valuable for creating novel optoelectronic materials. Their electroluminescent properties and incorporation into materials for organic light-emitting diodes, including white OLEDs and red phosphorescent OLEDs, are of great interest. This showcases the versatility of quinazolines beyond medicinal applications, extending into materials science for technological advancements (Lipunova et al., 2018).
properties
IUPAC Name |
3-(2-chloroethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCVGJQMNUHBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403865 | |
| Record name | 3-(2-Chloroethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroethyl)quinazolin-4(3H)-one | |
CAS RN |
2940-68-3 | |
| Record name | 3-(2-Chloroethyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-CHLOROETHYL)-4(3H)-QUINAZOLINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Isopropylphenoxy)methyl]oxirane](/img/structure/B1622630.png)
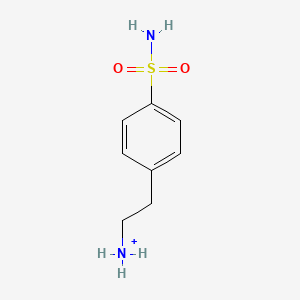


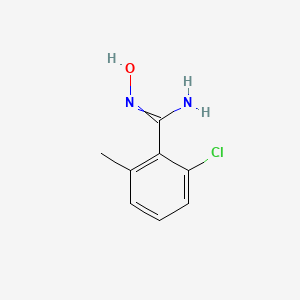

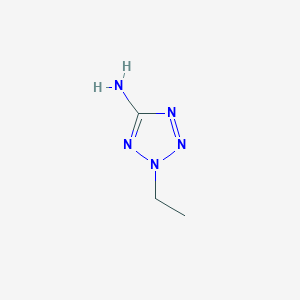
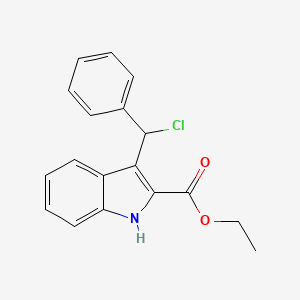
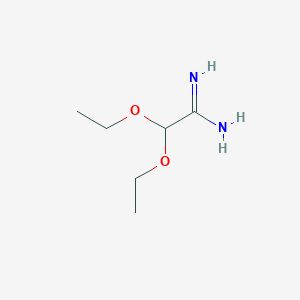
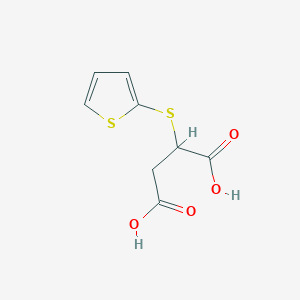
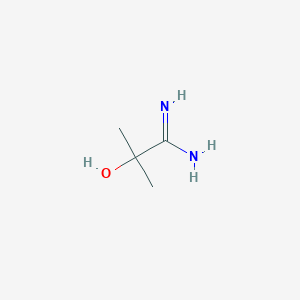
![S-[2-(3-nitrophenyl)-2-oxoethyl] ethanethioate](/img/structure/B1622646.png)

